4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6-5(7(8,9)10)4(12)2-3-11-6/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFRXVWIGWARNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Trifluoromethylated Pyridine Intermediates
Method Overview:
This approach involves the initial synthesis of trifluoromethylated pyridine derivatives, followed by functional group transformations to introduce hydroxyl and methoxy groups.
- Preparation of 4-Trifluoromethylpyridine Derivatives:
According to a patent (CN1263094A), 2-hydroxy-4-trifluoromethylpyridine can be reacted with phosphorus pentachloride (PCl₅) or hydrogen chloride (HCl) in organic solvents like dichloromethane or toluene at temperatures between 50°C and 80°C to generate chlorinated intermediates.
Hydrolysis and Ring Closure:
The chlorinated intermediates undergo hydrolysis and ring closure to form the hydroxylated pyridine core. This step is often performed under controlled conditions to prevent overreaction or decomposition.Methoxy Group Introduction:
The methoxy group at the 2-position is typically introduced via nucleophilic substitution using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or through methylation of hydroxyl groups using methylating reagents in the presence of a base.
- The synthesis of 2-chloro-4-trifluoromethylpyridine has been achieved with yields around 61.5% using a route involving chlorination of intermediates derived from trifluoroacetic acid derivatives.
Synthesis via Building Block Strategy Using 1,1,1-Trifluoro-4-alkoxy-3-alkene-2-ketone
Method Overview:
This method employs a synthetic block, 1,1,1-trifluoro-4-alkoxy-3-alkene-2-ketone, which reacts with 2-haloalkylnitriles in the presence of metal reagents and aprotic solvents to form the pyridine ring.
- Reaction of Trifluoro-alkoxy Ketone with 2-Haloalkylnitrile:
Conducted in aprotic solvents like DMSO or tetrahydrofuran (THF) at 50–80°C with metal reagents such as zinc, magnesium, or zinc-silver alloys.
Cyclization and Ring Closure:
The intermediate undergoes cyclization upon treatment with phosphorus pentachloride (PCl₅) or hydrochloric acid, leading to the formation of the pyridine ring.Functional Group Transformations:
The hydroxyl group at the 4-position can be methylated to form the methoxy group, and subsequent chlorination yields the target compound.
- Reactions performed under nitrogen atmosphere with zinc powder in THF, followed by chlorination with PCl₅, have yielded 2-chloro-4-trifluoromethylpyridine with yields around 61.5%.
Direct Synthesis from Vinyl N-Butyl Ether and Trifluoroacetic Anhydride
Method Overview:
A recent patent (CN116425671A) describes a route starting from vinyl n-butyl ether reacting with trifluoroacetic anhydride in the presence of acid-binding agents, leading to intermediates that are cyclized and functionalized to obtain the desired pyridine derivative.
- Formation of 4-Butoxy-1,1,1-trifluoro-3-en-2-one:
Reacted with trifluoroacetic anhydride under mild conditions to generate the key intermediate.
Conversion to Pyridine Core:
The intermediate is further reacted with chlorinating agents like phosphorus pentachloride, followed by hydrolysis and cyclization steps to form the hydroxylated pyridine.Methoxylation:
The hydroxyl group is methylated using methylating agents to produce the methoxy derivative.
- The process involves mild reaction conditions, stable intermediates, and high yields suitable for scale-up, with the overall yield of the target compound being around 80% in optimized conditions.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Solvents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|---|
| Method 1 | 2-Hydroxy-4-trifluoromethylpyridine | PCl₅, HCl | Dichloromethane, Toluene | 50–80°C, 5–10 hours | ~61.5% | Chlorination and hydrolysis |
| Method 2 | 1,1,1-Trifluoro-4-alkoxy-3-alkene-2-ketone | Metal reagents (Zn, Mg), PCl₅ | DMSO, THF | 50–80°C, 3–10 hours | ~61.5% | Building block approach |
| Method 3 | Vinyl n-butyl ether, trifluoroacetic anhydride | PCl₅, HCl | N,N-Dimethylformamide, Ethyl acetate | Mild, reflux | ~80% | Direct synthesis from key intermediates |
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl and methoxy groups serve as key reactive sites for nucleophilic and electrophilic substitutions:
Methoxy Group Substitution
The methoxy group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:
-
Reaction with thiols or amines yields thioether or amino derivatives.
-
Halogenation using PCl₅ or PBr₃ replaces the methoxy group with Cl or Br.
Hydroxyl Group Substitution
The hydroxyl group participates in esterification or etherification:
-
Acyl chlorides (e.g., acetyl chloride) form esters under mild acidic conditions.
-
Alkylation with methyl iodide in the presence of NaH produces ether derivatives.
Oxidation Reactions
The hydroxyl group can be oxidized to a carbonyl group:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic, 60–80°C | 2-Methoxy-3-(trifluoromethyl)pyridin-4-one | 75–85% | |
| PCC (Dry DCM) | Room temperature | Same as above | 60–70% |
Coupling Reactions
The compound participates in cross-coupling reactions to form biaryl systems:
Suzuki-Miyaura Coupling
-
Reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst.
-
Example: Coupling with 4-fluorophenylboronic acid yields 4-(4-fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine .
Functionalization of the Trifluoromethyl Group
While the CF₃ group is typically inert, radical-mediated reactions enable functionalization:
Mechanistic Insights
-
Substitution : The methoxy group’s electron-donating nature activates the ring for NAS, while the CF₃ group directs electrophiles to specific positions .
-
Oxidation : Proceeds via a two-electron mechanism, forming a ketone intermediate.
This compound’s versatility in substitution, oxidation, and coupling reactions makes it valuable in synthesizing agrochemicals and pharmaceuticals, particularly for bioactive molecule derivatization .
Scientific Research Applications
Agrochemical Applications
Pesticide Development:
TFMP derivatives, including 4-hydroxy-2-methoxy-3-(trifluoromethyl)pyridine, are crucial in the formulation of modern pesticides. The unique properties imparted by the trifluoromethyl group enhance the biological activity of these compounds against pests. For instance, Fluazifop-butyl , the first TFMP derivative introduced into the market, has paved the way for over 20 new agrochemicals that utilize this moiety for crop protection against various pests .
Case Study: Fluazinam
Fluazinam, a potent fungicide derived from TFMP, demonstrates superior efficacy compared to traditional fungicides. Its mechanism involves disrupting respiration in target fungi, showcasing how trifluoromethyl-substituted pyridines can lead to enhanced agricultural productivity .
Pharmaceutical Applications
Drug Development:
The pharmaceutical industry has increasingly incorporated TFMP derivatives due to their favorable pharmacokinetic properties. Approximately 40% of pharmaceutical compounds contain fluorine, with nearly 20% featuring a trifluoromethyl structure. Currently, five TFMP compounds have received market approval as pharmaceuticals, while many others are undergoing clinical trials for various therapeutic applications .
Case Study: Cystic Fibrosis Treatment
One notable application is in the development of compounds aimed at treating cystic fibrosis. Specifically, derivatives such as (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide have been identified as potential therapies that enhance CFTR function, addressing a critical need in respiratory medicine .
Chemical Synthesis and Intermediates
Synthetic Pathways:
this compound serves as an important intermediate in synthesizing more complex chemical entities. Its role as a building block facilitates the creation of various derivatives that can be tailored for specific applications in both agrochemical and pharmaceutical contexts .
Data Table: Synthesis Routes and Yields
| Compound | Synthesis Method | Yield (%) | Application |
|---|---|---|---|
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chlorination and fluorination of 3-picoline | Estimated high yield | Crop protection products |
| (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide | Improved synthesis route avoiding toxic materials | High yield | Cystic fibrosis treatment |
| Pyridalyl | Condensation reaction with chlorinated counterparts | High yield | Insecticide |
Future Prospects
The potential applications of this compound are vast and still being explored. As research continues to uncover new properties and uses for TFMP derivatives, it is anticipated that innovative agrochemicals and pharmaceuticals will emerge from this compound class.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogues and Substituent Effects
The trifluoromethyl group in pyridine derivatives is a critical pharmacophore. Evidence highlights that substituent positioning (e.g., 3- vs. However, substituents like chloro or methoxy groups can modulate activity. For example:
- 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (): Incorporates methoxy and trifluoromethyl groups in a nucleotide-like scaffold, emphasizing steric and electronic effects on base-pairing interactions.
- N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide (): Demonstrates that chloro and trifluoromethyl groups synergistically enhance antibacterial activity.
Key Structural Differences:
Physicochemical and Metabolic Properties
- Lipophilicity: The -CF₃ group increases logP values, enhancing membrane permeability. However, the -OH group in this compound may counterbalance this by introducing polarity .
- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, prolonging half-life compared to methyl or methoxy analogues .
Biological Activity
4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1227580-78-0) is a pyridine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C8H8F3N1O2
- Molecular Weight : 201.15 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including proteases and kinases, which play critical roles in cellular signaling and metabolism. For instance, it can disrupt the activity of enzymes involved in cancer cell proliferation, leading to increased apoptosis .
- Receptor Modulation : Studies suggest that this compound may interact with specific receptors, altering their signaling pathways. This interaction can modulate gene expression and influence cellular processes such as differentiation and survival .
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress and inflammation.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound significantly reduced cell viability in prostate cancer cell lines (LNCaP) at concentrations as low as 5 μM. This reduction was linked to its ability to inhibit androgen receptor-mediated transcriptional activity .
- Enzyme Interaction : Research indicated that this compound effectively inhibited lipase activity, suggesting its potential application in managing lipid metabolism disorders. The inhibition was dose-dependent, with significant effects observed at higher concentrations .
- Neuroprotective Potential : In vitro studies have shown that derivatives of this compound exhibit significant inhibition of DYRK1A, an enzyme implicated in Alzheimer's disease pathology. This suggests a possible avenue for therapeutic development targeting neurodegenerative conditions .
Q & A
Basic: What are the common synthetic routes for preparing 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield?
Methodological Answer:
Synthetic routes often involve nucleophilic substitution and rearrangement. For example:
- Nucleophilic substitution : Using mixed alkali (e.g., KOH/K₂CO₃) with trifluoroethanol as a solvent/reagent to introduce trifluoromethyl groups (similar to , where a trifluoroethoxy group was added to pyridine derivatives).
- Rearrangement : Acetic anhydride-mediated rearrangement of intermediates (e.g., acetoxymethyl derivatives) to achieve desired substitution patterns .
- Optimization : Vary temperature (50–100°C), solvent polarity, and catalyst loading. Monitor progress via TLC or NMR (as in ) and use Design of Experiments (DoE) to identify optimal conditions.
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR : Prioritize signals for hydroxyl (δ 10–12 ppm), methoxy (δ ~3.8–4.0 ppm), and trifluoromethyl (19F NMR coupling patterns) groups. Compare with , where pyridine protons resonated at δ 7.0–8.1 ppm .
- FTIR : Look for O–H stretching (~3200 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and C–F (1100–1200 cm⁻¹) vibrations .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Basic: How can purification challenges (e.g., low solubility or isomer separation) be addressed for this compound?
Methodological Answer:
- Column Chromatography : Use gradients of ethyl acetate/hexane or dichloromethane/methanol. For polar hydroxyl groups, silica gel with 5–10% methanol may improve separation .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (e.g., notes melting points >110°C, suggesting high-temperature recrystallization) .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for isomer resolution .
Advanced: How can regioselectivity challenges during further functionalization (e.g., electrophilic substitution) be mitigated?
Methodological Answer:
- Protecting Groups : Temporarily block the hydroxyl group (e.g., benzyl ether protection, as in ) to direct electrophiles to the 3-trifluoromethyl or 2-methoxy positions .
- Computational Modeling : Use DFT calculations to predict charge distribution and reactivity (e.g., trifluoromethyl groups are electron-withdrawing, favoring meta/para substitution).
- Experimental Screening : Test directing agents (e.g., Lewis acids like AlCl₃) to alter regioselectivity .
Advanced: How should researchers resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?
Methodological Answer:
- Standardization : Replicate experiments using identical conditions (solvent, temperature, concentration) as conflicting studies. For example, used DMSO-d6 for NMR, which shifts hydroxyl protons significantly .
- 2D NMR : Perform HSQC/HMBC to assign ambiguous signals definitively.
- Cross-Validation : Compare with structurally similar compounds (e.g., lists pyridine derivatives with trifluoromethyl groups; their 19F NMR data can guide assignments) .
Advanced: What methodologies are recommended for assessing the biological activity of this compound in target validation studies?
Methodological Answer:
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance). highlights trifluoromethyl pyridines as probes for neurological targets .
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations.
- SAR Analysis : Synthesize analogs (e.g., vary methoxy/hydroxy positions) and correlate structural changes with activity trends .
Advanced: How can computational tools predict the compound’s solubility and stability under varying pH conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvation free energy in water/DMSO.
- pKa Prediction : Use software like MarvinSuite to estimate hydroxyl group acidity ( ’s compound has a flash point >110°C, suggesting thermal stability) .
- Forced Degradation : Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .
Advanced: What experimental strategies can address discrepancies in reported melting points or thermal stability?
Methodological Answer:
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to confirm melting points (e.g., reports mp 287.5–293.5°C for a related pyrimidine) .
- Purity Verification : Use HPLC (≥99% purity) to rule out impurities affecting thermal data.
- Replicate Synthesis : Follow documented procedures (e.g., ’s 71% yield protocol) to ensure consistency .
Advanced: How can researchers design mechanistic studies to elucidate reaction pathways in the compound’s synthesis?
Methodological Answer:
- Isotope Labeling : Introduce ²H/¹³C at key positions (e.g., hydroxyl oxygen) to track intermediates via MS/NMR.
- Kinetic Profiling : Use in-situ IR or ReactIR to monitor reaction progress and identify rate-determining steps .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to detect transient intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
